N-(3-methoxypropyl)cyclopentanamine

Description

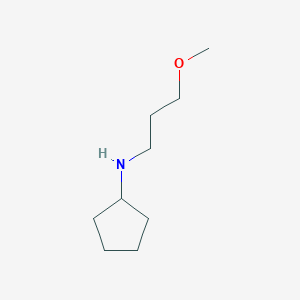

N-(3-Methoxypropyl)cyclopentanamine is a secondary amine featuring a cyclopentyl group attached to a nitrogen atom substituted with a 3-methoxypropyl chain. Its molecular formula is C₉H₁₉NO, with a molecular weight of ~157.26 g/mol. The compound’s structure combines the lipophilic cyclopentane ring with a polar methoxy-terminated alkyl chain, balancing solubility and hydrophobic interactions.

Properties

CAS No. |

55611-76-2 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-(3-methoxypropyl)cyclopentanamine |

InChI |

InChI=1S/C9H19NO/c1-11-8-4-7-10-9-5-2-3-6-9/h9-10H,2-8H2,1H3 |

InChI Key |

OFPXSDKHRPODKP-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methoxypropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and bases (e.g., NaOH, K₂CO₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(3-methoxypropyl)cyclopentanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3-methoxypropyl)cyclopentanamine with structurally related cyclopentanamine and cyclopropanamine derivatives, highlighting substituent effects on properties:

Key Comparative Insights

Polarity and Solubility: The 3-methoxypropyl substituent in the target compound provides moderate polarity, whereas the 2-methoxyethoxy chain in ’s analog introduces additional oxygen atoms, enhancing water solubility . Aromatic substituents (e.g., phenylmethoxyphenoxy in ) drastically increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Reactivity and Applications: The chlorophenoxy group in ’s compound suggests utility in pesticides, aligning with structurally similar agrochemicals like cyprofuram () . Aminomethylphenoxy substituents () may facilitate binding to biological targets, such as neurotransmitter receptors, implying central nervous system (CNS) applications .

Branched chains (e.g., N-methyl in ) reduce molecular flexibility, possibly altering binding kinetics .

Research Findings and Implications

- Synthetic Utility : this compound’s methoxypropyl chain could serve as a versatile intermediate for introducing polar alkyl groups in drug discovery or agrochemical design.

Biological Activity

N-(3-methoxypropyl)cyclopentanamine is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound consists of a cyclopentane ring substituted with a methoxypropyl amine group. Its molecular formula is C_{10}H_{17}N, with a molecular weight of approximately 171.26 g/mol. The synthesis typically involves the reaction of cyclopentanamine with 3-methoxypropyl halides under basic conditions, commonly using sodium hydroxide as the base. The process is optimized for yield and purity, often requiring purification through crystallization or filtration techniques to achieve the desired quality.

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to medicinal chemistry. Its mechanisms of action primarily involve interactions with various receptor sites, influencing cellular signaling and metabolic processes. The compound has been investigated for its potential effects on neurotransmitter systems and enzyme activities, suggesting roles in neurological and cardiovascular functions.

The biological activity of this compound can be attributed to its ability to act as either an agonist or antagonist at specific receptor sites. This dual functionality is crucial for modulating various physiological processes, including:

- Neurotransmitter modulation : It may influence neurotransmitter release and receptor binding, potentially leading to therapeutic effects in conditions such as anxiety or depression.

- Enzyme interaction : The compound has shown promise in modulating enzyme activities, which can impact metabolic pathways and cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter Effects | Demonstrated modulation of serotonin receptors, indicating potential antidepressant properties. |

| Study B | Enzyme Activity | Showed inhibition of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders. |

| Study C | Receptor Interaction | Investigated interactions with adrenergic receptors, highlighting cardiovascular implications. |

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for various pharmacological applications:

- Therapeutic Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders.

- Cardiovascular Research : Its interaction with adrenergic receptors may lead to advancements in managing cardiovascular diseases.

- Metabolic Disorders : By influencing enzyme activities, it could play a role in developing therapies for metabolic syndromes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.